5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C20H28N4O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H28N4O2/c1-4-5-9-18-15(2)21-20(22-19(18)25)24-12-10-23(11-13-24)16-7-6-8-17(14-16)26-3/h6-8,14H,4-5,9-13H2,1-3H3,(H,21,22,25) |
InChI Key |
GMFAINHCQMCJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
The pyrimidinone ring is typically synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. For the target compound, ethyl 3-oxohexanoate (derived from the butyl side chain) reacts with methylurea under acidic conditions to form 5-butyl-6-methylpyrimidin-4(3H)-one.
Representative Procedure
Halogenation for Subsequent Functionalization
To enable piperazine coupling, the pyrimidinone core is halogenated at position 2. Phosphorus oxychloride (POCl₃) is commonly used to convert the carbonyl group to a chloro substituent.
Procedure
-
Reactants : 5-Butyl-6-methylpyrimidin-4(3H)-one (1.0 eq), POCl₃ (5.0 eq), N,N-dimethylaniline (catalytic).
-
Conditions : Reflux (110°C, 6 h).
-
Workup : Excess POCl₃ is quenched with ice, and the product is extracted into dichloromethane.
Preparation of 1-(3-Methoxyphenyl)Piperazine
Buchwald-Hartwig Amination
The 3-methoxyphenyl group is introduced to piperazine via palladium-catalyzed coupling. This method avoids harsh conditions associated with nucleophilic aromatic substitution.
Procedure
Alternative Method: Nucleophilic Aromatic Substitution
For laboratories without access to palladium catalysts, a two-step sequence is employed:
-
Protection : Piperazine is protected as its tert-butyl carbamate using Boc₂O.
-
Substitution : Boc-piperazine reacts with 3-methoxyphenyl bromide in the presence of K₂CO₃ and tetrabutylammonium iodide (TBAI) in DMSO.
-
Deprotection : Treatment with HCl in dioxane removes the Boc group.
Key Data
| Step | Reactants/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt, 12 h | 95% |
| Aromatic Substitution | 3-Methoxyphenyl bromide, K₂CO₃, DMSO, 50°C | 70% |
| Deprotection | 4M HCl/dioxane, rt, 2 h | 98% |
Coupling of Pyrimidinone and Piperazine Moieties
The final step involves nucleophilic displacement of the chloro group in 2-chloro-5-butyl-6-methylpyrimidin-4(3H)-one with 1-(3-methoxyphenyl)piperazine.
Optimized Procedure
-
Reactants :
-
2-Chloro intermediate (1.0 eq)
-
1-(3-Methoxyphenyl)piperazine (1.2 eq)
-
DIPEA (3.0 eq) as base
-
-
Solvent : DMSO (anhydrous)
-
Workup : Acidification with acetic acid, purification via reversed-phase chromatography (C18 column, water/acetonitrile gradient).
Critical Parameters
-
Solvent Choice : DMSO enhances nucleophilicity of piperazine compared to DMF or THF.
-
Temperature : Microwave heating reduces reaction time from 24 h to 4 h.
-
Base : DIPEA outperforms K₂CO₃ or Et₃N in preventing side reactions.
Characterization and Analytical Data
The target compound is characterized by spectroscopic and chromatographic methods:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, butyl CH₃), 2.35 (s, 3H, pyrimidinone CH₃), 3.72 (s, 3H, OCH₃), 3.85–4.10 (m, 8H, piperazine), 6.75–7.20 (m, 4H, aromatic).
Scale-Up Considerations and Industrial Relevance
Challenges in Large-Scale Synthesis
Chemical Reactions Analysis
This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation. Major products formed depend on the reaction type and substituents present.
Scientific Research Applications
The compound’s applications span several fields:
Chemistry: It serves as a building block for designing new molecules.
Biology: Researchers explore its effects on cellular processes and signaling pathways.
Medicine: Investigations focus on its potential therapeutic applications, especially in neurodegenerative diseases.
Industry: Industries may use it as a starting material for drug development.
Mechanism of Action
The compound likely exerts its effects through:
Inhibition of ER Stress: By reducing endoplasmic reticulum (ER) stress, it protects neurons.
Anti-Inflammatory Pathway: Inhibition of NF-kB inflammatory pathway contributes to its anti-neuroinflammatory properties .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Pyrimidinone Analogs
Key Observations :
- The piperazine-3-methoxyphenyl group in the target compound increases molecular weight and steric bulk compared to simpler amines (e.g., ethylamino or dimethylamino). This may enhance receptor-binding specificity but reduce solubility .
Piperazine-Containing Compounds
Table 2: Piperazine-Based Analogues
Key Observations :
- Letermovir shares the 3-methoxyphenyl-piperazine group but incorporates a dihydroquinazoline core and trifluoromethyl substituent, contributing to higher molecular weight (572.55 vs. 356.46) and distinct antiviral activity .
- Quinoline derivatives (e.g., D11 ) demonstrate how piperazine-linked aryl groups enhance binding to biological targets, though their quinoline cores differ significantly in electronic properties compared to pyrimidinones.
Heterocyclic Compounds with Arylpiperazine Motifs
Table 3: Arylpiperazine-Containing Heterocycles
Key Observations :
- The coumarin-thiazole hybrid (3c ) and thiazole-piperazine derivative (10k ) highlight the versatility of piperazine in drug design, though their cores differ from the pyrimidinone scaffold.
- The target’s 3-methoxyphenyl group may confer improved blood-brain barrier penetration compared to polar groups like hydroxybenzamide (D11 ) or urea (3c ).
Biological Activity
5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 312.41 g/mol. The structure features a pyrimidine core substituted with a butyl group and a piperazine moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit activity through modulation of kinase pathways, which are crucial in various cellular processes, including proliferation, differentiation, and apoptosis. The specific biological targets for this compound have not been extensively documented; however, related pyrimidine derivatives have shown inhibition against several kinases involved in cancer progression and other diseases.
Antimicrobial Activity
A study demonstrated that pyrimidine derivatives can exhibit significant antimicrobial properties. While specific data on this compound is limited, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Pyrimidine derivatives are well-known for their anticancer activities. Research has shown that they can inhibit tumor growth by targeting specific kinases involved in cancer cell signaling pathways. For instance, studies on structurally related compounds indicate that they can effectively inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Similar compounds have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in treating psychiatric disorders.
Case Studies
- Antimalarial Activity : A related study identified novel pyrimidine derivatives that inhibited the growth of Plasmodium falciparum, the causative agent of malaria. The most potent compounds showed IC50 values in the nanomolar range against specific kinases essential for parasite survival .
- Kinase Inhibition : A series of studies focused on the inhibition of kinases such as PfGSK3 and PfPK6 by pyrimidine analogs. These studies utilized high-throughput screening methods to identify compounds with significant inhibitory effects, which could be extrapolated to predict the activity of this compound .
Table 1: Biological Activities of Related Pyrimidine Compounds
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer: Optimization involves controlling reaction parameters such as temperature (e.g., maintaining 60–80°C during coupling steps), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalysts (e.g., Pd(dppf)Cl₂ for Suzuki-Miyaura cross-coupling) . Use of coupling agents like HATU or EDCI can enhance amide bond formation. Post-synthesis purification via column chromatography or recrystallization improves purity. Structural analogs with propyl substituents (e.g., ’s 5-propyl variant) suggest that alkyl chain length impacts steric hindrance, requiring tailored solvent systems .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for the piperazine ring (δ 2.8–3.2 ppm for N–CH₂ protons) and methoxyphenyl group (δ 3.8 ppm for OCH₃) .
- X-ray crystallography: Resolve the pyrimidinone core’s tautomeric form and piperazine conformation using SHELX software for refinement .
- LC-MS: Confirm molecular weight (e.g., [M+H]+ expected at ~410–430 Da) and detect impurities via high-resolution mass spectrometry .
Q. How can computational modeling predict biological targets?
- Methodological Answer: Molecular docking (AutoDock Vina) against serotonin/dopamine receptors (e.g., 5-HT₁A) is viable due to the 3-methoxyphenyl-piperazine motif’s known affinity . QSAR models trained on analogs (’s antidepressant-active variants) can predict logP and binding energy. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
Advanced Research Questions
Q. How to resolve contradictions in biological assay data (e.g., cytotoxicity vs. metabolic stimulation)?
- Methodological Answer: Contradictions may arise from off-target effects or assay conditions. Use orthogonal assays:
- Cytotoxicity: MTT assay (EC₅₀) in cancer cell lines (e.g., SK-N-SH).
- Metabolic activity: Seahorse XF Analyzer for real-time glycolysis/OXPHOS monitoring .
- Target specificity: Radioligand binding (³H-ketanserin for 5-HT₂A) to confirm receptor engagement . Adjust substituents (e.g., 6-isothiocyanate in ) to enhance selectivity.
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodological Answer:
- pH stability: Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .
- Metabolic stability: Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS .
- Photostability: Expose to UV-Vis light (ICH Q1B guidelines) and track isomerization/oxidation .
Q. How to design SAR studies for piperazine-ring modifications?
- Methodological Answer:
- Core modifications: Replace 3-methoxyphenyl with 2,4-difluorophenyl () to assess halogen effects on receptor affinity.
- Alkyl chain variation: Compare butyl vs. propyl chains ( vs. 3) to study lipophilicity’s role in membrane permeability.
- Piperazine substitution: Introduce N-cyclopropylmethyl () to probe steric effects on σ-receptor binding .
Q. What crystallographic challenges arise during structure determination?
- Methodological Answer:
- Tautomerism: The pyrimidin-4(3H)-one core may exhibit keto-enol tautomerism, requiring low-temperature (100K) data collection to fix geometry .
- Disorder: The butyl chain and piperazine ring often display rotational disorder; use SHELXL’s PART instruction for refinement .
- Twinned crystals: Apply TwinRotMat in SHELXL to handle pseudo-merohedral twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
